molecular formula C39H32N2O6 B14275417 1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene CAS No. 157247-77-3

1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene

Katalognummer: B14275417
CAS-Nummer: 157247-77-3
Molekulargewicht: 624.7 g/mol
InChI-Schlüssel: AAEDJHVIOPJVSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and nitro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene typically involves multi-step organic reactions. One common method includes the reaction of bis(4-hydroxy-3,5-dimethylphenyl)methane with p-nitrophenol in the presence of a suitable base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 160°C) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while electrophilic aromatic substitution could introduce various substituents onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology and Medicine:

Wirkmechanismus

The mechanism by which 1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups attached to the aromatic rings. These groups can stabilize or destabilize reaction intermediates, thereby affecting the reaction pathways and outcomes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bis(4-hydroxy-3,5-dimethylphenyl)methane: A precursor in the synthesis of the target compound.

    4-(4-Nitrophenoxy)phenol: Another related compound with similar functional groups.

Uniqueness

1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene is unique due to its combination of multiple aromatic rings and nitro groups, which confer distinct electronic properties. This makes it particularly interesting for applications in materials science and potentially in the development of new pharmaceuticals .

Eigenschaften

CAS-Nummer

157247-77-3

Molekularformel

C39H32N2O6

Molekulargewicht

624.7 g/mol

IUPAC-Name

1-[bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl]naphthalene

InChI

InChI=1S/C39H32N2O6/c1-24-20-29(21-25(2)38(24)46-33-16-12-31(13-17-33)40(42)43)37(36-11-7-9-28-8-5-6-10-35(28)36)30-22-26(3)39(27(4)23-30)47-34-18-14-32(15-19-34)41(44)45/h5-23,37H,1-4H3

InChI-Schlüssel

AAEDJHVIOPJVSU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1OC2=CC=C(C=C2)[N+](=O)[O-])C)C(C3=CC=CC4=CC=CC=C43)C5=CC(=C(C(=C5)C)OC6=CC=C(C=C6)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.